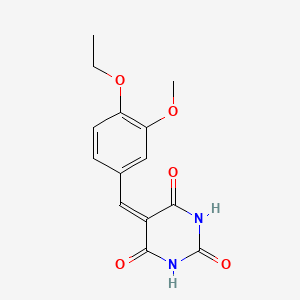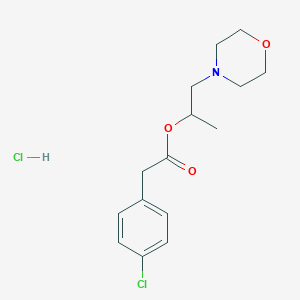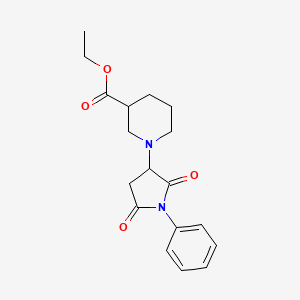![molecular formula C22H26FN3O5S B4017927 ethyl 4-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4017927.png)
ethyl 4-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
Descripción general
Descripción
The compound belongs to a class of substances that have been explored for their diverse chemical and pharmacological properties. While specific studies directly on this compound are scarce, insights can be derived from related research on fluorine compounds, piperazine derivatives, and their pharmacological probes, which offer a foundation for understanding its synthesis, structure, and properties.
Synthesis Analysis
Synthesis of fluorine-containing compounds, such as the one , often involves advanced strategies to incorporate fluorine or fluorinated groups into the molecular framework due to their electronegativity and the resulting influence on the compound's chemical behavior and stability. Research indicates that the presence of fluorinated atoms can enhance the stability of the formed carbanion and improve hydrophobic effects, which are beneficial for biological activities (Bakhotmah & Al-Otaibi, 2020).
Molecular Structure Analysis
Piperazine, a core component of the compound, is a versatile scaffold in medicinal chemistry, known for its inclusion in a variety of drugs with diverse pharmacological activities. Its structure-activity relationship (SAR) has been extensively studied, showing that slight modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules (Girase et al., 2020).
Chemical Reactions and Properties
Arylcycloalkylamines, including piperazine derivatives, are known for their role as pharmacophoric groups in antipsychotic agents. Modifications in arylalkyl substituents have been reported to improve potency and selectivity of binding affinity at certain receptors, suggesting a complex interplay between the structure of piperazine derivatives and their chemical behavior (Sikazwe et al., 2009).
Propiedades
IUPAC Name |
ethyl 4-[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-8-10-19(23)11-9-18)32(29,30)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFIMWSLAMAYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4017870.png)
![1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017873.png)
![2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017886.png)
![methyl N-[2-(2-furoylamino)benzoyl]isoleucinate](/img/structure/B4017890.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4017895.png)
![1-(4-ethoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017908.png)
![1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4017916.png)
![3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017919.png)
![1-benzyl-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017926.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4017940.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B4017951.png)